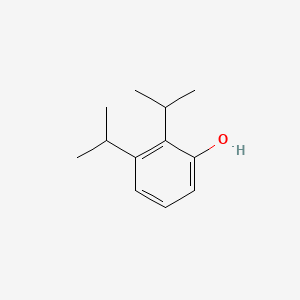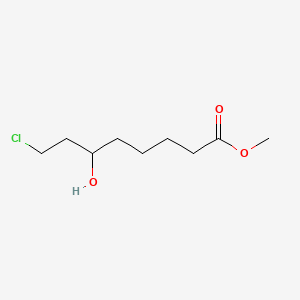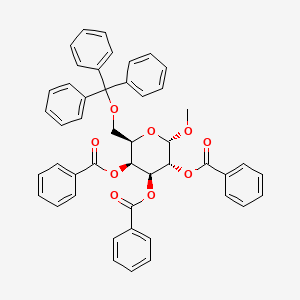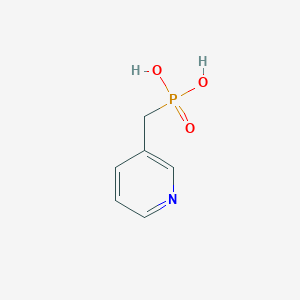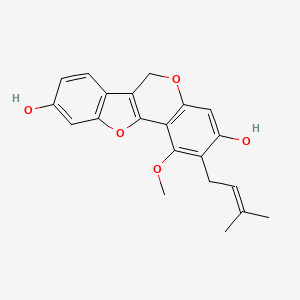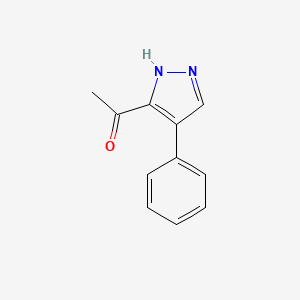
Methyl b-D-thioxylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl b-D-thioxylopyranoside is a complex organic compound with a unique structure that includes a methylsulfanyl group and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl b-D-thioxylopyranoside typically involves the use of protected galactopyranosides as building blocks. One common method involves the use of β-phenylthio and 6-benzyl protecting groups, which are later removed under specific conditions to yield the desired compound . The reaction conditions often include the use of specific solvents and catalysts to ensure the correct stereochemistry and high yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl b-D-thioxylopyranoside can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Methyl b-D-thioxylopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of various chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of Methyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methylsulfanyl group can participate in redox reactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin 3-D-galactoside (Q3G): Known for its antioxidant and anti-inflammatory properties.
Pentosan polysulfate: Used in the treatment of interstitial cystitis and has a similar structure with multiple hydroxyl groups and sulfated polysaccharides.
Uniqueness
Methyl b-D-thioxylopyranoside is unique due to its specific stereochemistry and the presence of a methylsulfanyl group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H12O4S |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-methylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O4S/c1-11-6-5(9)4(8)3(7)2-10-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
Clé InChI |
MPRZBJBAUHTOSF-MOJAZDJTSA-N |
SMILES isomérique |
CS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CSC1C(C(C(CO1)O)O)O |
SMILES canonique |
CSC1C(C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1643798.png)
